molecular formula C17H15N3O2S B2418757 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 392288-88-9

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B2418757
CAS No.: 392288-88-9
M. Wt: 325.39
InChI Key: SUVSCIWJWHMPGY-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a furan-2-carboxamide moiety The presence of a 3-methylphenyl group further adds to its structural complexity

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-4-2-5-12(8-11)20-16(13-9-23-10-14(13)19-20)18-17(21)15-6-3-7-22-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVSCIWJWHMPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylphenylhydrazine with a suitable thienyl ketone in the presence of a cyclizing agent can yield the thieno[3,4-c]pyrazole core.

    Introduction of the Furan-2-carboxamide Moiety: The next step involves the functionalization of the thieno[3,4-c]pyrazole core with a furan-2-carboxamide group. This can be achieved through a coupling reaction using reagents such as furan-2-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thieno[3,4-c]pyrazole moieties, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound is being explored for its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammatory conditions.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, studies have shown that the compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting proliferating cell nuclear antigen (PCNA) expression . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can be compared with other similar compounds, such as:

    Thieno[3,4-c]pyrazole Derivatives: These compounds share the thieno[3,4-c]pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.

    Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide moiety exhibit different reactivity and applications based on their additional functional groups.

Biological Activity

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure and substituents suggest potential biological activities that have garnered attention in scientific research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a furan-2-carboxamide group. The presence of the 3-methylphenyl substituent enhances its chemical diversity, potentially influencing its interactions with biological systems.

Property Details
Molecular Formula C16_{16}H16_{16}N2_{2}O2_{2}S
Molecular Weight 304.37 g/mol
Structural Features Thieno[3,4-c]pyrazole core; furan ring; carboxamide group

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could modulate the activity of various receptors on cell surfaces, leading to alterations in cellular signaling pathways.
  • Gene Expression Regulation : The compound may influence gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

Research has indicated that compounds within the thienopyrazole class demonstrate significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cytotoxicity Assays : Compounds similar to this compound have exhibited cytotoxic effects against human cancer cell lines (e.g., HL-60 leukemia cells), with IC50_{50} values ranging from 86 to 755 μM depending on the specific compound and its structural modifications .

Case Study: Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

A study on pyrazole derivatives revealed that certain compounds could inhibit GSK-3, an enzyme implicated in various cellular processes including proliferation and apoptosis . This suggests that this compound may similarly interact with this target.

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations affect biological activity:

Compound Name Activity Notes
N-[2-(methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol]AnticancerExhibits cytotoxicity against various cancer lines
N-[2-(p-tolyl)-4,6-dihydrothieno[3,4-c]pyrazol]AntihypertensiveModulates vascular responses
N-[2-(fluorophenoxy)-4,6-dihydrothieno[3,4-c]pyrazol]Enhanced pharmacokineticsPotentially improved bioavailability

Q & A

Q. What are the optimal synthetic routes for N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with thieno[3,4-c]pyrazole derivatives and furan-2-carboxamide precursors. Key steps include:

  • Coupling Reactions: Use palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling to attach aryl groups .
  • Cyclization: Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
  • Purification: Chromatography (e.g., silica gel or HPLC) is critical for isolating the compound with ≥95% purity .

Critical Parameters:

  • Temperature: Optimal ranges (80–120°C) prevent side reactions like decomposition.
  • pH Control: Acidic or basic conditions can hydrolyze the amide bond; maintain neutral pH during aqueous workups .

Q. How can the structural features of this compound be characterized, and what analytical techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.2 ppm, pyrazole carbons at δ 140–150 ppm) .
    • IR: Confirm amide C=O stretch (~1650 cm⁻¹) and thieno ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 367.12) .

Advanced Tip: Use DFT calculations (e.g., Gaussian software) to predict electronic properties and compare with experimental data .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Kinase Inhibition: Screen against Bruton’s tyrosine kinase (BTK) using cell-free assays (IC₅₀ values <10 µM suggest activity) .
  • Anti-inflammatory Activity: Measure nitric oxide (NO) and prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Q. How can researchers reconcile contradictions in biological activity data across studies?

Methodological Answer:

  • Source Validation: Cross-check purity (HPLC) and stereochemistry (chiral HPLC or X-ray) to rule out batch variability .
  • Assay Optimization: Standardize conditions (e.g., cell passage number, serum concentration) to reduce variability in IC₅₀/EC₅₀ values .
  • Mechanistic Studies: Use siRNA knockdown or CRISPR to confirm target specificity if conflicting pathway activities are reported .

Case Study: A 2025 study noted discrepancies in BTK inhibition due to residual DMSO in assays; reformatting with DMSO-free buffers resolved the issue .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding to BTK (PDB: 6NUQ); focus on hydrogen bonds with Lys430 and hydrophobic interactions with Val416 .
  • ADME Prediction: SwissADME predicts moderate solubility (LogP ~3.2) and cytochrome P450 metabolism (CYP3A4 primary pathway) .
  • Degradation Pathways: Molecular dynamics (MD) simulations identify pH-sensitive amide hydrolysis under acidic conditions (pH <2) .

Q. How do solvent polarity and catalyst choice influence derivatization reactions (e.g., oxidation, substitution)?

Methodological Answer:

  • Oxidation: Use H₂O₂ in acetic acid for controlled furan ring oxidation; avoid KMnO₄ to prevent over-oxidation .
  • Substitution:
    • Electrophilic: HNO₃/H₂SO₄ nitration at the 5-position of the thieno ring requires low temperatures (0–5°C) .
    • Nucleophilic: SNAr reactions with amines proceed in DMF at 60°C .

Catalyst Impact:

  • Pd vs. Cu: Pd catalysts favor cross-coupling (e.g., Suzuki), while Cu(I) enables Ullmann-type aryl amination but with lower yields .

Q. What strategies address low thermal stability during formulation for in vivo studies?

Methodological Answer:

  • Excipient Screening: Use cyclodextrins or liposomes to enhance stability (DSC confirms decomposition above 200°C) .
  • Lyophilization: Freeze-drying in trehalose matrix preserves integrity for >6 months at 4°C .

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